molecular formula C21H22FN3OS B2469408 (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 1798041-31-2

(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2469408
CAS No.: 1798041-31-2
M. Wt: 383.49
InChI Key: JJEWBCUYMKMUGR-UHFFFAOYSA-N
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Description

The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a unique chemical structure with potential applications in multiple scientific fields. With a complex molecular composition, this compound features both fluorophenyl and thiophenyl groups, contributing to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone generally involves several steps:

  • Formation of the Azepane Ring: : The synthesis begins with the preparation of the azepane ring, typically through a ring-closing reaction involving a diamine and a suitable alkylating agent under controlled temperature and pressure conditions.

  • Introduction of the Fluorophenyl Group: : A 4-fluorophenyl derivative is then introduced using an appropriate coupling reaction, such as Suzuki or Stille coupling, with palladium catalysts commonly employed to facilitate the process.

  • Attachment of the Pyrazole Moiety: : The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization. This intermediate is then coupled to the thiophene group using a similar palladium-catalyzed reaction.

  • Final Assembly: : The final structure is achieved by coupling the synthesized intermediates under mild conditions, often utilizing transition metal catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis might be utilized to maintain efficiency and consistency. This involves:

  • Flow Reactors: : Utilization of flow reactors to maintain reaction conditions and improve yields.

  • Automation: : Automation of reagent addition and product extraction to minimize human error and increase throughput.

  • Quality Control: : Rigorous quality control measures, including chromatography and spectroscopy, to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage, with reagents such as sodium borohydride or lithium aluminum hydride being commonly used.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyrazole rings, with halogenation or nitration agents.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Agents: : Halogenation reagents (chlorine, bromine), nitration reagents (nitric acid, sulfuric acid).

Major Products

  • Oxidation: : Oxidized derivatives with hydroxyl or ketone functionalities.

  • Reduction: : Reduced alcohol or amine derivatives.

  • Substitution: : Various halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

The compound's biological activity is of interest for developing novel pharmaceuticals, especially in targeting specific enzymes or receptors involved in disease pathways.

Medicine

Industry

In industrial applications, this compound may be used in developing advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophene groups are crucial for binding interactions, while the azepane and pyrazole moieties facilitate conformational stability and specificity. The molecular pathways involved often include enzyme inhibition or receptor modulation, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

  • (3-(4-Bromophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone provides unique electronic properties, enhancing its reactivity and specificity in various chemical and biological contexts. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits distinct behavior in terms of reactivity, potency, and selectivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-24-19(13-18(23-24)20-6-4-12-27-20)21(26)25-11-3-2-5-16(14-25)15-7-9-17(22)10-8-15/h4,6-10,12-13,16H,2-3,5,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWBCUYMKMUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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